(3-(Ethoxycarbonyl)-1-trityl-1H-pyrazol-4-yl)boronic acid
CAS No.:
Cat. No.: VC13814900
Molecular Formula: C25H23BN2O4
Molecular Weight: 426.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C25H23BN2O4 |
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Molecular Weight | 426.3 g/mol |
IUPAC Name | (3-ethoxycarbonyl-1-tritylpyrazol-4-yl)boronic acid |
Standard InChI | InChI=1S/C25H23BN2O4/c1-2-32-24(29)23-22(26(30)31)18-28(27-23)25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18,30-31H,2H2,1H3 |
Standard InChI Key | LUQDTZNRQWTGFF-UHFFFAOYSA-N |
SMILES | B(C1=CN(N=C1C(=O)OCC)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)O |
Canonical SMILES | B(C1=CN(N=C1C(=O)OCC)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)O |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure is defined by a pyrazole ring substituted at the 1-position with a trityl group, at the 3-position with an ethoxycarbonyl group, and at the 4-position with a boronic acid group. This arrangement confers steric bulk and electronic diversity, making it suitable for selective coupling reactions.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₅H₂₃BN₂O₄ | |
Molecular Weight | 426.27 g/mol | |
CAS Number | 2828444-94-4 | |
SMILES Notation | CCOC(=O)c1nn(cc1B(O)O)... | |
Purity | 95% |
Physicochemical Characteristics
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Solubility: Limited solubility in polar solvents due to the hydrophobic trityl group; soluble in dichloromethane or tetrahydrofuran.
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Stability: Sensitive to moisture; requires storage at -20°C under inert gas .
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Reactivity: The boronic acid group participates in palladium-catalyzed cross-couplings, while the trityl group can be removed under acidic conditions for further functionalization.
Synthesis and Manufacturing
Synthetic Pathways
While detailed synthetic protocols are proprietary, the compound is likely synthesized through sequential functionalization of a pyrazole core:
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Trityl Protection: Reaction of 1H-pyrazole with trityl chloride to protect the nitrogen.
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Ethoxycarbonyl Introduction: Esterification at the 3-position using ethyl chloroformate.
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Boronation: Lithiation at the 4-position followed by treatment with a boronating agent (e.g., triisopropyl borate).
Manufacturing Standards
Suppliers such as Ambeed and Combi-Blocks adhere to Good Manufacturing Practices (GMP), ensuring batch-to-batch consistency . Quality control includes:
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s boronic acid group facilitates its use in Suzuki-Miyaura couplings, a cornerstone of aryl-aryl bond formation in drug synthesis. For example, it could serve as a building block for kinase inhibitors or antiviral agents.
Material Science
The trityl group’s steric bulk may aid in designing metal-organic frameworks (MOFs) with tailored porosity for gas storage applications.
Parameter | Recommendation | Source |
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Storage Temperature | -20°C (dry ice transport) | |
Handling | Use in fume hood with PPE |
Supplier | Pack Size | Price | Availability |
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Aaron Chemicals | 100 mg | $267 | Global Stock |
Ambeed | 250 mg | $428 | On Demand |
Regulatory and Legal Considerations
Compliance Frameworks
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PRTR-1 (Japan): Registers the compound as a chemical requiring emission monitoring .
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REACH (EU): Compliance ensured through supplier certifications .
Future Research Directions
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Protected Boronic Acids: Exploring alternative protective groups to enhance solubility.
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Catalytic Applications: Investigating use in asymmetric catalysis.
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Biotherapeutic Conjugates: Functionalizing antibodies or peptides via boronic acid-mediated linkages.
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